An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.
Core Chemical and Physical Properties
2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a highly chlorinated heterocyclic aromatic compound.[1] It is characterized by a central 1,3,5-triazine ring, a six-membered ring with three nitrogen atoms at positions 1, 3, and 5, to which three trichloromethyl groups are attached.[1] Under ambient conditions, it exists as a white to slightly brown crystalline solid or powder.[1]
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₆Cl₉N₃ |
| Molecular Weight | 433.16 g/mol [1] |
| CAS Number | 6542-67-2 |
| Appearance | White to slightly brown crystalline solid/powder[1] |
| Melting Point | 96 °C |
| Boiling Point | 176-178 °C (at 12 Torr) |
| LogP (Octanol-Water Partition Coefficient) | 5.35170[1] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value |
| IUPAC Name | 2,4,6-tris(trichloromethyl)-1,3,5-triazine[2] |
| SMILES | C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl[2] |
| InChI Key | DXUMYHZTYVPBEZ-UHFFFAOYSA-N[2] |
Solubility and Stability:
The high LogP value indicates that 2,4,6-tris(trichloromethyl)-1,3,5-triazine is highly lipophilic and essentially insoluble in water.[1] It shows a strong preference for organic solvents.[1] The compound demonstrates thermal stability under standard storage conditions.[1]
Reactivity and Experimental Protocols
The chemical behavior of the 1,3,5-triazine core is characterized by the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms of the ring susceptible to nucleophilic attack. While specific reactivity data for the trichloromethyl groups on this particular molecule is limited in the provided search results, the reactivity of the closely related compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is well-documented and serves as an excellent model for understanding the stepwise nucleophilic substitution on the triazine ring.
The substitution of the chlorine atoms in cyanuric chloride is a temperature-dependent process, allowing for the sequential introduction of different nucleophiles.[3]
-
First Substitution: Occurs at low temperatures, typically around 0°C.[3][4][5][6]
-
Second Substitution: Proceeds at room temperature.[3]
-
Third Substitution: Requires higher temperatures or even reflux conditions.[3]
This controlled reactivity makes the s-triazine scaffold a versatile building block in organic synthesis.
Experimental Protocol: Stepwise Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (Illustrative Example)
The following protocols are generalized from methodologies reported for the sequential substitution on cyanuric chloride and serve to illustrate the experimental workflow.[4][5][6]
Materials:
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Nucleophile 1 (e.g., an alcohol, thiol, or amine)
-
Nucleophile 2
-
Nucleophile 3
-
Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Protocol 1: Monosubstitution
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add the first nucleophile (1.0 eq) to the stirred solution.
-
Add diisopropylethylamine (1.0 eq) dropwise.
-
Stir the reaction at 0°C for 30-60 minutes, monitoring the progress by TLC until the starting material is consumed.[5]
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product.[6]
Protocol 2: Disubstitution
-
Dissolve the monosubstituted product from Protocol 1 (1.0 eq) in dichloromethane.
-
Add the second nucleophile (1.0 eq) to the solution.
-
Add diisopropylethylamine (1.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[5]
-
Perform the same workup and isolation procedure as in Protocol 1 to obtain the disubstituted product.
Protocol 3: Trisubstitution
-
Dissolve the disubstituted product from Protocol 2 (1.0 eq) in a suitable solvent (e.g., THF).
-
Add the third nucleophile (1.0 eq) and DIEA (1.0 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 75°C) and stir for an extended period (e.g., 30 hours), monitoring by TLC.[6]
-
After cooling, perform a similar workup and isolation procedure to obtain the fully substituted triazine.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of a temperature-controlled, sequential nucleophilic substitution on a triazine core, based on the reactivity of cyanuric chloride.
Caption: Sequential Nucleophilic Substitution on a Triazine Core.
Synthesis
2,4,6-Tris(trichloromethyl)-1,3,5-triazine can be synthesized via the cyclotrimerization of trichloroacetonitrile. This method is analogous to the synthesis of other substituted triazines from the corresponding nitriles, which often requires a catalyst and heat.
Illustrative Synthesis: Catalytic Cyclotrimerization of Nitriles
While a specific, detailed protocol for the synthesis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine was not found in the provided search results, the general approach involves the catalyzed trimerization of the corresponding nitrile. For example, the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines can be catalyzed by low-valent titanium species.
A general experimental workflow for such a reaction would involve:
-
Reaction Setup: A mixture of the nitrile, a catalyst (e.g., a metal complex), and a reducing agent (if necessary) is prepared in a suitable solvent under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to a specific temperature and stirred for a defined period to allow for the cyclotrimerization to occur.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.
Applications
2,4,6-Tris(trichloromethyl)-1,3,5-triazine has several potential applications stemming from its chemical properties:
-
Flame Retardant: The high chlorine content contributes to its flame-retardant properties.[1]
-
Battery Electrolyte Additive: It can be used to improve the thermal stability and lifespan of lithium-ion batteries.[1]
-
Nitrification Inhibitor: In agriculture, it can inhibit the process of nitrification in the soil.[1]
-
Synthetic Building Block: It serves as a precursor for the synthesis of other complex molecules.
References
- 1. Buy 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | 6542-67-2 [smolecule.com]
- 2. 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | C6Cl9N3 | CID 23038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
